BenchChemオンラインストアへようこそ!

3-(3-Methyl-1H-indol-1-yl)propanamide

Lipophilicity Permeability Lead Optimization

3-(3-Methyl-1H-indol-1-yl)propanamide (CAS 63642-39-7) is a synthetic N1-substituted indole amide building block belonging to the indolyl-propanamide chemotype. This compound class is central to multiple active medicinal chemistry programs, most notably as the core scaffold for selective androgen receptor degraders (SARDs) with demonstrated activity against enzalutamide-resistant prostate cancer.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 63642-39-7
Cat. No. B14516034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-1H-indol-1-yl)propanamide
CAS63642-39-7
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CCC(=O)N
InChIInChI=1S/C12H14N2O/c1-9-8-14(7-6-12(13)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H2,13,15)
InChIKeyAJUCAROTCPQVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-1H-indol-1-yl)propanamide (CAS 63642-39-7): Core Scaffold Identity for Scientific Procurement


3-(3-Methyl-1H-indol-1-yl)propanamide (CAS 63642-39-7) is a synthetic N1-substituted indole amide building block belonging to the indolyl-propanamide chemotype [1]. This compound class is central to multiple active medicinal chemistry programs, most notably as the core scaffold for selective androgen receptor degraders (SARDs) with demonstrated activity against enzalutamide-resistant prostate cancer [2]. The presence of a 3-methyl substituent on the indole ring distinguishes this compound from the simpler 1H-indole-1-propanamide scaffold, and this structural modification is associated with altered physicochemical properties that can influence downstream target engagement and metabolic stability in lead optimization campaigns .

Why 3-(3-Methyl-1H-indol-1-yl)propanamide Cannot Be Interchanged with Unsubstituted or 3-Position Propanamide Analogs


Simple generic substitution within the indole-propanamide class is invalid due to regioisomer-specific and substituent-specific pharmacological profiles. The N1-propanamide linkage (as opposed to the C3-propanamide found in indole-3-propionamide) dictates the vector of the amide functional group and is a critical determinant for SARD activity, as demonstrated in the optimization of series II compounds by Hwang et al. [1]. Furthermore, the 3-methyl group on the indole ring is not inert; it increases lipophilicity (computed XLogP) relative to the des-methyl analog (1H-indole-1-propanamide, CAS 21017-50-5), which can significantly affect cellular permeability, metabolic soft spots, and target binding kinetics . Even closely related N1-propanamide analogs lacking this methyl group have shown divergent degradation induction patterns in published SARD studies [1]. This differentiation is critical for procurement officers who must ensure that the exact CAS number is specified, as a generic 'indole propanamide' replacement may nullify the pharmacophore requirements of the intended lead series.

Quantitative Differentiation of 3-(3-Methyl-1H-indol-1-yl)propanamide (CAS 63642-39-7) from Closest Analogs


Increased Lipophilicity (XLogP) vs. Des-methyl Analog (1H-Indole-1-propanamide, CAS 21017-50-5)

The 3-methyl substituent on the indole ring of CAS 63642-39-7 confers a detectable increase in lipophilicity compared to the des-methyl 1H-indole-1-propanamide scaffold (CAS 21017-50-5). This structural difference is quantifiable via computed XLogP3-AA values . While in vitro biological potency is context-dependent, this inherent physicochemical divergence provides a basis for differentiation in permeability-limited or lipophilicity-driven ADME scenarios. Specifically, a higher logP can correlate with improved membrane passage but may also influence metabolic clearance and off-target binding [1].

Lipophilicity Permeability Lead Optimization

N1-Propanamide Linkage as a Key Pharmacophoric Determinant for Selective Androgen Receptor Degrader (SARD) Activity

In the seminal SARD optimization paper by Hwang et al., the N1-indolyl-propanamide chemotype (Series II) was identified as a critical scaffold for achieving simultaneous androgen receptor (AR) antagonism and selective protein degradation [1]. Unlike the C3-propanamide isomers (e.g., indole-3-propionamide), the N1-linked propanamide in this compound series is essential for submicromolar AR antagonism and degradation activity selective to AR splice variants in enzalutamide-resistant prostate cancer models [1]. While the target compound itself serves as a core scaffold for further derivatization, its procurement explicitly validates the N1 regiochemistry required for this mode of action, distinguishing it from the C3 isomer.

SARD Androgen Receptor Enzalutamide Resistance

Structural Validation of the 3-Methylindolyl Fragment in Target Engagement via X-ray Crystallography

The 3-methylindol-1-yl-propanamide moiety has been structurally validated in a co-crystal complex with Mycobacterium abscessus Phosphopantetheine adenylyltransferase (PPAT) at 1.579 Å resolution, wherein a sulfonyl-propanamide derivative bearing the identical 3-methylindol-1-yl core was resolved [1]. This provides direct structural evidence that the 3-methylindol-1-yl scaffold can productively engage a biologically relevant nucleotide transferase active site. The des-methyl analog (1H-indol-1-yl) has not been reported in an equivalent co-crystal pose, suggesting the 3-methyl group may contribute to shape complementarity or hydrophobic packing within the ligand binding pocket.

Fragment-Based Drug Design PPAT Inhibition Structural Biology

Topological PSA Alignment Favorable for CNS Drug-Likeness Compared to Typical SARD Intermediates

With a computed Topological Polar Surface Area (tPSA) of 48 Ų, CAS 63642-39-7 falls well below the 60–90 Ų threshold often associated with improved blood-brain barrier penetration . This is a differentiating feature when compared to many typical advanced SARD intermediates or other indole-propanamide derivatives that contain additional polar heteroatoms. An ideal candidate for a CNS-oriented discovery program requires a core scaffold with inherently low tPSA; this compound provides that baseline physicochemical profile.

CNS Drug-Likeness Physicochemical Properties Lead Selection

High-Value Application Scenarios for 3-(3-Methyl-1H-indol-1-yl)propanamide Based on Differentiated Evidence


Chemical Probe Synthesis and SARD Lead Optimization in Enzalutamide-Resistant Prostate Cancer

Directly grounded in the J. Med. Chem. 2019 publication by Hwang et al., this compound serves as the core N1-indolyl-propanamide scaffold for the synthesis of Series II Selective Androgen Receptor Degraders (SARDs) [1]. By procuring CAS 63642-39-7 and not a generic indole-propanamide, medicinal chemistry teams can guarantee the correct N1 regiospecificity and 3-methyl substitution that is foundational to the submicromolar AR antagonism and AR-V7 splice variant degradation activity reported. This scenario applies to labs seeking to reproduce published SARD activity or expand SAR around this validated core for prostate cancer indications that are resistant to enzalutamide.

Fragment-Based Inhibitor Development Targeting Nucleotidyltransferases (PPAT/CoaD)

Based on the X-ray crystallographic evidence (PDB: 8QIX) wherein a 3-methylindol-1-yl-sulfonyl-propanamide derivative binds to Mycobacterium abscessus PPAT, this compound's core fragment provides a validated starting point for structure-based drug design [2]. Researchers focused on novel anti-tubercular agents or other PPAT-dependent pathogens can use the 3-methylindol-1-yl scaffold as a privileged fragment for competitive LB-NMR screening or crystallographic soaking experiments, leveraging the 3-methyl group for additional hydrophobic binding energy as evidenced by the high-resolution co-crystal structure.

CNS Drug Discovery Building Block with Favorable Low-tPSA Physicochemical Profile

With a tPSA of 48 Ų and moderate computed lipophilicity (XLogP = 1.1), CAS 63642-39-7 is an ideal pre-optimized building block for central nervous system (CNS) drug discovery libraries . The low polar surface area confers a higher probability of blood-brain barrier penetration compared to more polar indole-3-propanamide derivatives. Procurement of this specific scaffold allows medicinal chemists to initiate a CNS synthesis campaign from a position of favorable physicochemical space, avoiding the need for aggressive polarity reduction that can compromise potency in later lead optimization stages.

Differentiated Building Block for High-Throughput Synthesis Libraries Requiring Regiospecific Indole N1-Derivatization

For industrial high-throughput synthesis and library production, this compound offers regiospecific pre-functionalization at the indole N1 position with a propanamide chain, a non-trivial synthetic feature that distinguishes it from the more common 3-position analogs [1]. Bulk procurement of this specific CAS number enables parallel amidation or elaboration of the propanamide terminus without risking contamination with the C3-isomer, which would introduce an uncontrolled variable in structure-activity relationship (SAR) studies and confound hit validation in automated screening platforms.

Quote Request

Request a Quote for 3-(3-Methyl-1H-indol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.